

INCB9471 in Combination Antiretroviral Therapy: A Comparative Guide

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Compound of Interest

Compound Name: INCB9471

Cat. No.: B3435029

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **INCB9471**, an investigational CCR5 antagonist, for the treatment of HIV-1 infection. Due to the discontinuation of its clinical development, publicly available data on **INCB9471** in combination therapy is limited. Therefore, this guide presents the available preclinical and clinical monotherapy data for **INCB9471** and draws comparisons with Maraviroc, an approved CCR5 antagonist with extensive clinical data in combination therapy. This approach offers a valuable perspective on the potential efficacy and characteristics of **INCB9471** within the context of established treatment regimens.

Introduction to INCB9471 and CCR5 Antagonism

INCB9471 is an orally bioavailable small molecule that acts as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, primarily CD4+ T-lymphocytes.[2] By binding to CCR5, **INCB9471** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing the conformational changes necessary for viral fusion and entry into the host cell. This mechanism of action makes CCR5 antagonists a valuable class of antiretroviral drugs, particularly for patients with R5-tropic virus, and offers a therapeutic option that targets a host protein rather than a viral enzyme.[2]

Preclinical and Clinical Data Summary

Quantitative data for **INCB9471** is primarily from in vitro studies and an early-phase clinical trial of monotherapy. To provide a meaningful comparison, this data is presented alongside results from the pivotal MOTIVATE 1 and 2 trials of Maraviroc in combination with an optimized background therapy (OBT) in treatment-experienced patients.

Table 1: In Vitro Potency of INCB9471 and Maraviroc

Compound	Assay	HIV-1 Strain	IC50 (nM)
INCB9471	Antiviral Assay	ADA	0.36[1]
Ba-L	0.16[1]		
Maraviroc	Antiviral Assay	Multiple R5-tropic isolates	0.1 - 5.0 (typical range)

Table 2: Clinical Efficacy of INCB9471 (Monotherapy) vs. Maraviroc (Combination Therapy)

Drug Regimen	Study	Patient Population	Duration	Mean Change in HIV-1 RNA (log10 copies/mL)
INCB9471 (200 mg once daily)	Phase IIa (preliminary)	Treatment-naïve & experienced (n=7)	14 days	-1.7[3]
20 days (nadir)	-2.1[3]			
Maraviroc (once daily) + OBT	MOTIVATE 1 & 2 (pooled)	Treatment-experienced	24 weeks	-1.82[3]
Maraviroc (twice daily) + OBT	MOTIVATE 1 & 2 (pooled)	Treatment-experienced	24 weeks	-1.95[3]
Placebo + OBT	MOTIVATE 1 & 2 (pooled)	Treatment-experienced	24 weeks	-1.03[3]

Table 3: Immunologic Response to Maraviroc Combination Therapy

Drug Regimen	Study	Duration	Mean Increase in CD4+ Cell Count (cells/mm ³)
Maraviroc (once daily) + OBT	MOTIVATE 1 & 2 (pooled)	96 weeks	89
Maraviroc (twice daily) + OBT	MOTIVATE 1 & 2 (pooled)	96 weeks	113 ^[1]
Placebo + OBT	MOTIVATE 1 & 2 (pooled)	24 weeks	52

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of CCR5 antagonists are provided below. These represent standard protocols used in the field.

CCR5 Receptor Binding Assay

Objective: To determine the affinity of a compound for the CCR5 receptor.

Methodology:

- Cell Culture: L1.2-CCR5 cells, a murine lymphoma cell line stably expressing human CCR5, are cultured in appropriate media.
- Radioligand Preparation: A radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α, is used.
- Competition Binding:
 - Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., **INCB9471**).
 - The reaction is allowed to reach equilibrium.

- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

HIV-1 Reverse Transcriptase (RT) Activity Assay

Objective: To measure the activity of HIV-1 RT and the inhibitory potential of test compounds.

Methodology:

- Enzyme and Substrate Preparation: Recombinant HIV-1 RT and a template-primer (e.g., poly(A)·oligo(dT)) are prepared.
- Reaction Mixture: A reaction buffer containing the enzyme, template-primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP), is prepared.
- Inhibition Assay:
 - The reaction is initiated in the presence of varying concentrations of the test compound.
 - The mixture is incubated to allow for DNA synthesis.
- Detection:
 - The newly synthesized DNA, labeled with biotin, is captured on a streptavidin-coated microplate.
 - The incorporated digoxigenin is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).
 - A colorimetric substrate is added, and the absorbance is measured.^[4]

- **Data Analysis:** The IC50 value is determined by plotting the percentage of RT inhibition against the concentration of the test compound.

HIV-1 Viral Load Assay (Quantitative Real-Time PCR)

Objective: To quantify the amount of HIV-1 RNA in patient plasma.

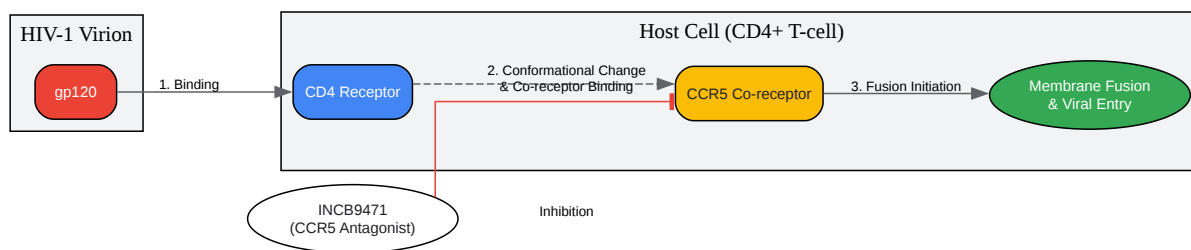
Methodology:

- **Sample Collection and Processing:** Whole blood is collected in EDTA tubes, and plasma is separated by centrifugation.
- **RNA Extraction:** HIV-1 RNA is extracted from plasma samples using a commercial kit.
- **Reverse Transcription:** The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a specific primer and reverse transcriptase.^[5]
- **Real-Time PCR:**
 - The cDNA is amplified using primers and a probe specific to a conserved region of the HIV-1 genome (e.g., gag, pol).
 - The probe is labeled with a fluorescent reporter and a quencher. As amplification proceeds, the probe is cleaved, separating the reporter and quencher and leading to an increase in fluorescence.
- **Quantification:** The amount of HIV-1 RNA in the original sample is determined by comparing the amplification cycle at which fluorescence crosses a threshold (Ct value) to a standard curve of known HIV-1 RNA concentrations.^[5]

Signaling Pathways and Experimental Workflows

CCR5 Signaling and HIV-1 Entry Inhibition

The following diagram illustrates the mechanism of HIV-1 entry via the CCR5 co-receptor and the point of intervention for CCR5 antagonists like **INCB9471**.

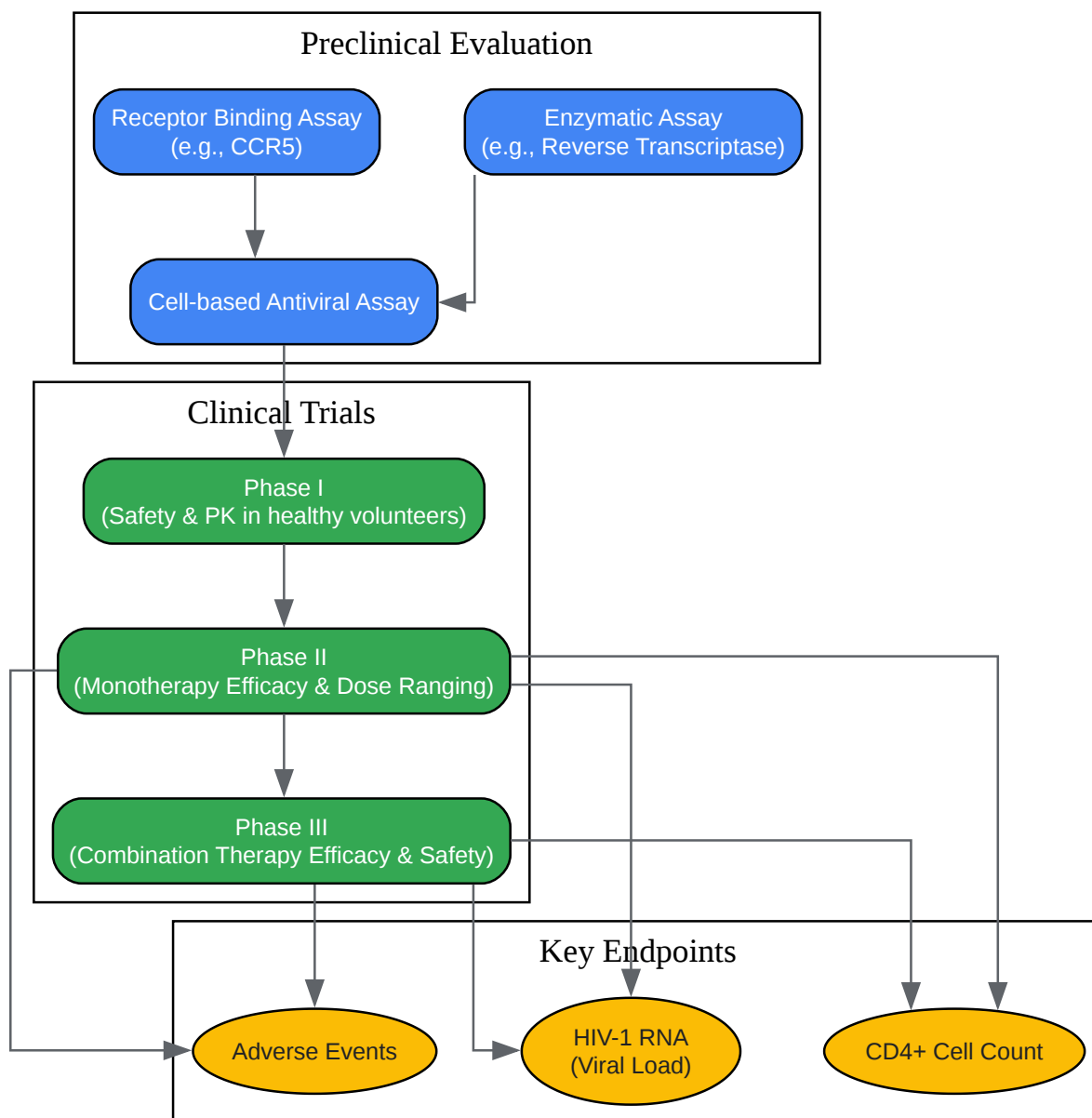


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Caption: Mechanism of R5-tropic HIV-1 entry and inhibition by **INCB9471**.

Experimental Workflow for Antiretroviral Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a new antiretroviral agent.



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